molecular formula C18H19N5O2 B2797429 2-(benzyloxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide CAS No. 2097913-65-8

2-(benzyloxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide

Cat. No. B2797429
CAS RN: 2097913-65-8
M. Wt: 337.383
InChI Key: AVPLCDVKYLQXLH-UHFFFAOYSA-N
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Description

The compound “2-(benzyloxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide” is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of such compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process involves various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring, making it a nitrogen-containing heterocyclic compound . The structure is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a series of reactions that lead to the formation of the final product . The reactions involve the use of N-hetaryl ureas and alcohols .

Scientific Research Applications

Antioxidant Capacity Assessment

One study focuses on the ABTS/PP Decolorization Assay, a method used to evaluate antioxidant capacity, indicating the diverse applications of related assays in assessing the antioxidant properties of compounds. This research elucidates the reaction pathways underlying the ABTS assay, a method potentially relevant for evaluating similar compounds for their antioxidant capacity (Ilyasov et al., 2020).

Synthetic Applications and Biological Activities

Another study reviews the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, demonstrating the synthetic versatility and potential biological applications of such compounds. This research could be indirectly relevant to understanding the synthetic pathways and applications of the specified compound in research (Boča et al., 2011).

Pyrazole Heterocycles in Medicinal Chemistry

A concise review on the synthesis of pyrazole heterocycles highlights their significant role in medicinal chemistry, detailing synthetic methods and biological activities. This study showcases the importance of pyrazole derivatives in developing therapeutic agents, which might parallel the applications of "2-(benzyloxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide" in scientific research (Dar & Shamsuzzaman, 2015).

Mechanism of Action

While the exact mechanism of action of this specific compound is not clearly recognized, it is known that pyrazinamide derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Future Directions

The future directions for this compound could involve further development and testing for its anti-tubercular activity against Mycobacterium tuberculosis . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

2-phenylmethoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-17(14-25-13-15-4-2-1-3-5-15)21-8-10-23-11-9-22-18(23)16-12-19-6-7-20-16/h1-7,9,11-12H,8,10,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPLCDVKYLQXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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